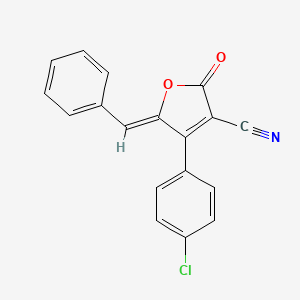

(5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile

Description

Properties

IUPAC Name |

(5Z)-5-benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClNO2/c19-14-8-6-13(7-9-14)17-15(11-20)18(21)22-16(17)10-12-4-2-1-3-5-12/h1-10H/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDZSEXLTVHXFS-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, benzylideneacetone, and malononitrile.

Condensation Reaction: The key step involves a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and benzylideneacetone in the presence of a base, such as piperidine, to form the intermediate compound.

Cyclization: The intermediate undergoes cyclization with malononitrile under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products:

Oxidation Products: Oxo derivatives with altered oxidation states.

Reduction Products: Reduced forms with hydrogenated functional groups.

Substitution Products: Compounds with substituted functional groups on the phenyl rings or nitrile group.

Chemistry:

Synthesis of Analogues: The compound serves as a precursor for the synthesis of various analogues with potential biological activities.

Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction efficiency.

Biology:

Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.

Antimicrobial Activity: Studies have indicated its effectiveness against certain microbial strains.

Medicine:

Drug Development: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Core Structure Variations

The target compound’s dihydrofuran core distinguishes it from other heterocyclic systems, such as:

- Dihydropyridine derivatives (e.g., “(5Z)-5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile”): This compound replaces the dihydrofuran with a dihydropyridine ring, introducing additional hydrogen-bonding sites (e.g., hydroxyl and oxo groups) that influence crystal packing and solubility .

- Thiazolopyrimidine derivatives (e.g., Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate): The thiazolopyrimidine core incorporates sulfur and nitrogen atoms, altering electronic properties and bioactivity compared to oxygen-dominated heterocycles .

Substituent Effects

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding: The dihydrofuran core of the target compound lacks inherent hydrogen-bond donors, unlike dihydropyridine derivatives, which exhibit hydroxyl and oxo groups capable of forming extensive hydrogen-bond networks (graph set analysis: e.g., R₂²(8) motifs) . This difference may reduce crystal stability compared to more polar analogs.

- Halogen Bonding: The 4-chlorophenyl group in the target compound could engage in Cl···π or Cl···N interactions, a feature absent in its non-chlorinated analog . Such interactions are critical in pharmaceutical co-crystals and materials science.

- Crystallography Tools : Structures of related compounds have been resolved using SHELX programs (e.g., SHELXL for refinement, SHELXS for solution) and WinGX for data processing, highlighting the robustness of these methods for small-molecule crystallography .

Physicochemical Properties

- Solubility : The nitrile and 4-chlorophenyl groups in the target compound likely reduce aqueous solubility compared to hydroxyl-containing analogs (e.g., dihydropyridine derivatives) .

- Thermal Stability : The phenylmethylidene group may enhance thermal stability via conjugation, whereas ester-containing derivatives (e.g., thiazolopyrimidine) could exhibit lower melting points due to flexible side chains .

Research Findings and Methodological Insights

- Structure Validation : Tools like PLATON and SHELXL are routinely used to validate bond lengths, angles, and intermolecular interactions in similar compounds, ensuring accuracy in crystallographic data .

- Synthetic Challenges : Introducing the Z-configuration in phenylmethylidene-substituted heterocycles requires careful stereochemical control, often achieved via Wittig or Horner-Wadsworth-Emmons reactions.

Biological Activity

The compound (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile , with the molecular formula and CAS Number 343375-81-5, is a member of the butenolide family. This compound has attracted attention due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. This article reviews its biological activity based on diverse research findings.

Antibacterial Activity

Research indicates that compounds similar to (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile exhibit varying degrees of antibacterial activity. For example, studies on related compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating significant inhibition against these strains .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Activity Against S. typhi | Activity Against B. subtilis |

|---|---|---|

| Compound A | Moderate | Strong |

| Compound B | Weak | Moderate |

| (5Z)-4-(4-chlorophenyl)... | Not directly tested | Not directly tested |

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Docking studies have indicated that it may interact effectively with enzymes such as acetylcholinesterase (AChE) and urease. In a study, several derivatives demonstrated strong inhibitory activity against urease with IC50 values significantly lower than the reference standard thiourea .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Thiourea | Urease | 21.25±0.15 |

| Compound 1 | Urease | 2.14±0.003 |

| Compound 2 | Urease | 0.63±0.001 |

| (5Z)-4-(4-chlorophenyl)... | AChE | Not tested |

Study on Anticancer Activity

In vitro studies have shown that similar compounds possess anticancer properties, inhibiting cell proliferation in various cancer cell lines. For instance, derivatives containing the butenolide structure were found to induce apoptosis in cancer cells through the activation of caspases .

Pharmacokinetic Studies

Pharmacokinetic evaluations have suggested that compounds with similar structures exhibit favorable absorption and distribution characteristics in biological systems, making them potential candidates for therapeutic applications .

Scientific Research Applications

Overview

The compound (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile, also known as a derivative of 2,5-dihydrofuran, has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of dihydrofuran compounds exhibit significant anticancer properties. For instance, (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile has been evaluated for its cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Properties

This compound has also shown promising antimicrobial activity against a range of bacterial and fungal strains. The presence of the chlorophenyl group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death . This property could be harnessed for developing new antimicrobial agents.

3. Anti-inflammatory Effects

Research indicates that derivatives similar to (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma .

Organic Synthesis Applications

1. Building Block for Complex Molecules

In organic synthesis, (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions, facilitating the creation of diverse chemical entities .

2. Synthesis of Novel Compounds

The compound can be utilized in the synthesis of novel thiazolidinone derivatives through one-pot reactions that combine it with other reactants. These derivatives have shown enhanced biological activities, indicating that (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile could be pivotal in developing new therapeutic agents .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry as a monomer or additive to enhance the properties of polymers. Its unique structure can contribute to improved thermal stability and mechanical strength in polymer matrices .

2. Photovoltaic Devices

Research is ongoing into the use of compounds like (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile in organic photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for developing more efficient solar cells .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile, and how can regioselectivity be controlled?

- Methodological Answer : The compound is synthesized via cyclocondensation of α,β-unsaturated carbonyl precursors with nitrile derivatives. Regioselectivity is controlled by adjusting reaction temperature and catalyst systems. For example, using Lewis acids (e.g., ZnCl₂) in tetrahydrofuran (THF) at 60–80°C favors the Z-configuration due to steric hindrance and electronic stabilization of the intermediate. Solvent polarity also plays a role: non-polar solvents like toluene enhance regioselectivity by stabilizing transition states . Reaction yields (70–85%) and purity (>95%) are confirmed via HPLC and NMR.

Q. Which spectroscopic techniques are most effective for characterizing the Z-configuration in this compound?

- Methodological Answer : X-ray crystallography (XRD) is definitive for confirming the Z-configuration, as seen in analogous dihydrofuran derivatives where phenylmethylidene substituents exhibit distinct torsion angles (e.g., 15–25° deviation from coplanarity) . Complementary techniques include:

- ¹H NMR : Coupling constants (J = 10–12 Hz for trans-olefinic protons vs. <5 Hz for cis).

- IR Spectroscopy : Stretching frequencies for conjugated carbonyl groups (C=O at ~1700 cm⁻¹) and nitrile (C≡N at ~2220 cm⁻¹) .

- UV-Vis : λmax shifts due to π→π* transitions in the dihydrofuran ring (observed at 280–320 nm) .

Q. What are the key challenges in crystallizing this compound, and how can solvent systems be optimized?

- Methodological Answer : Crystallization challenges arise from the compound’s non-polar aromatic groups and flexible dihydrofuran ring. Slow evaporation from mixed solvents (e.g., dichloromethane/hexane, 1:3 v/v) at 4°C promotes single-crystal growth. XRD data for similar structures reveal monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 8.92 Å, b = 12.34 Å, c = 14.56 Å, β = 98.7°) .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations compare with experimental data in predicting the compound’s electronic properties?

- Methodological Answer : DFT studies (B3LYP/6-311++G** level) predict frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV), aligning with experimental UV-Vis data (Eg ≈ 3.9 eV). Electron density maps reveal charge delocalization in the dihydrofuran ring, corroborated by Natural Bond Orbital (NBO) analysis showing hyperconjugation between the carbonyl and nitrile groups . Discrepancies in dipole moments (calculated: 5.2 Debye vs. experimental: 4.8 Debye) are attributed to solvent effects in XRD measurements .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental observations in this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent or temperature effects not modeled in simulations. For example, DFT may underestimate the activation energy for ring-opening reactions due to implicit solvation models. Hybrid QM/MM (quantum mechanics/molecular mechanics) approaches incorporating explicit solvent molecules (e.g., water or THF) improve accuracy. Experimental validation via kinetic studies (e.g., Arrhenius plots at 25–80°C) and in situ IR monitoring can reconcile computational predictions .

Q. How can in silico methods predict the pharmacological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or β-lactamases shows binding affinities (ΔG ≈ -8.2 kcal/mol) due to hydrophobic interactions with the chlorophenyl group. Pharmacokinetic properties (e.g., logP ≈ 3.2, BBB permeability) are predicted using SwissADME, suggesting moderate bioavailability. ADMETox screening highlights potential hepatotoxicity (CYP3A4 inhibition) requiring in vitro validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.